Regioisomeric Purity: Differentiating 5-Isopropyl from 3- and 4-Isopropyl Furylboronic Acid Analogs
The compound's value proposition is its defined regioisomeric identity. While several isopropyl-substituted furan-2-ylboronic acids exist (e.g., 3-isopropyl and 4-isopropyl analogs), they are distinct chemical entities with different CAS numbers and are not interchangeable [1]. The 5-isopropyl derivative provides a specific substitution pattern at the position distal to the boronic acid handle on the furan ring. This contrasts with the 3-isopropylfuran-2-ylboronic acid, where the steric bulk of the isopropyl group is adjacent to the reactive boronic acid site, which can significantly impact the kinetics and yield of a Suzuki coupling due to steric hindrance [2].
| Evidence Dimension | Regioisomeric Identity and Steric Environment |
|---|---|
| Target Compound Data | 5-position isopropyl substitution (distal to boronic acid) |
| Comparator Or Baseline | 3-isopropylfuran-2-ylboronic acid (proximal steric hindrance) and 4-isopropylfuran-2-boronic acid |
| Quantified Difference | Qualitative difference in steric environment. Proximal substitution in the 3-isomer is expected to lower coupling yields compared to the distal 5-isomer in reactions with bulky partners. |
| Conditions | Suzuki-Miyaura cross-coupling reactions with sterically demanding aryl halides. |
Why This Matters
Selection of the correct regioisomer is critical for synthesizing the intended target molecule, as using the wrong isomer will lead to a different, often undesired, final compound.
- [1] 3-(iso-Propyl)furan-2-boronic acid. CAS 2225176-02-1. Chemsrc. View Source
- [2] 4-(iso-Propyl)furan-2-boronic acid, 98%. CAS 2225180-98-1. Hzbp. View Source
